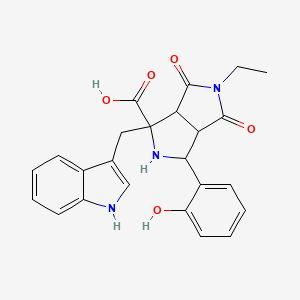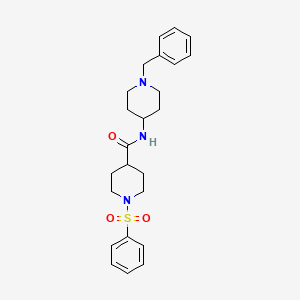![molecular formula C16H13F4NO2 B7538037 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist for the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide acts as a selective antagonist for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide can modulate the release of dopamine and other neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide has been shown to modulate the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects. In preclinical studies, 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide has been shown to attenuate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and to improve cognitive function in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide has several advantages for use in laboratory experiments, including its high selectivity for the dopamine D3 receptor and its ability to modulate the release of multiple neurotransmitters. However, the limitations of 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide, including the development of more potent and selective analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its therapeutic potential in other neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide is a promising compound for the treatment of various neurological and psychiatric disorders. Its selective antagonist activity for the dopamine D3 receptor has shown potential therapeutic effects in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide involves several steps, starting from the reaction of 2,4-difluorobenzaldehyde with 1-(2,4-difluorophenyl)ethanol to form the corresponding ether. This intermediate is then reacted with N-bromosuccinimide to form the bromoether, which is subsequently reacted with 2-difluoromethoxyaniline to form the final product, 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide.
Scientific Research Applications
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. In preclinical studies, 2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide has shown promising results as a selective antagonist for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
properties
IUPAC Name |
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-9(11-7-6-10(17)8-13(11)18)21-15(22)12-4-2-3-5-14(12)23-16(19)20/h2-9,16H,1H3,(H,21,22)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJWALUIGVFDQP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)





